molecular formula C8H10N2O B008331 Isonicotinamide, 3-ethyl-(8CI) CAS No. 19842-11-6

Isonicotinamide, 3-ethyl-(8CI)

Cat. No.: B008331
CAS No.: 19842-11-6
M. Wt: 150.18 g/mol
InChI Key: UQELUVNZHZNFIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Articaine is a dental amide-type local anesthetic widely used in various countries, particularly in Europe. It is unique among local anesthetics due to its thiophene ring, which enhances its lipid solubility and potency. Articaine was first synthesized in 1969 and entered clinical practice in Germany in 1976. It is known for its rapid onset and effective pain control in dental procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of articaine hydrochloride involves several steps:

    Starting Materials: Methyl mercaptoacetate and 2-methyl acrylonitrile are used as starting materials.

    Reaction with Sodium Methoxide and Methanol: These materials react in a mixed solution of sodium methoxide and methanol. After the reaction, the pH is adjusted to 7 with concentrated hydrochloric acid.

    Addition of Hydrogen Peroxide: Hydrogen peroxide is added dropwise, followed by concentrated hydrochloric acid. The mixture is then concentrated under reduced pressure to obtain an intermediate compound.

    Formation of Intermediate Compounds: The intermediate compound is dissolved in dichloromethane containing pyridine, and alpha-chloropropionyl chloride is added dropwise. The reaction product is washed, dried, and concentrated to obtain another intermediate compound.

    Final Reaction: This intermediate is dissolved in dimethyl sulfoxide, and n-propylamine is added dropwise. The product is mixed with ice water, extracted with ethyl acetate, dried, and concentrated to obtain an oil product.

Industrial Production Methods: The industrial production of articaine hydrochloride follows similar steps but is optimized for large-scale production. The process is designed to be efficient, with high yield and purity, and minimal industrial pollution .

Chemical Reactions Analysis

Articaine undergoes various chemical reactions, including:

    Hydrolysis: Articaine is hydrolyzed in the blood by esterases, resulting in the formation of articainic acid.

    Oxidation and Reduction: These reactions are less common for articaine due to its stable structure.

    Substitution Reactions: Articaine can undergo substitution reactions, particularly involving its ester and amide groups.

Common Reagents and Conditions:

    Hydrolysis: Catalyzed by esterases in the blood.

    Substitution: Typically involves reagents like alpha-chloropropionyl chloride and n-propylamine under controlled conditions.

Major Products:

Scientific Research Applications

Articaine has a wide range of scientific research applications:

Mechanism of Action

Articaine exerts its effects by blocking the generation and conduction of nerve impulses. It increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential. This is achieved by binding to sodium channels in the nerve membrane, preventing the influx of sodium ions and thereby inhibiting nerve conduction .

Comparison with Similar Compounds

Uniqueness of Articaine:

Articaine’s unique properties make it a valuable local anesthetic in various clinical settings, particularly in dentistry.

Properties

CAS No.

19842-11-6

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

3-ethylpyridine-4-carboxamide

InChI

InChI=1S/C8H10N2O/c1-2-6-5-10-4-3-7(6)8(9)11/h3-5H,2H2,1H3,(H2,9,11)

InChI Key

UQELUVNZHZNFIV-UHFFFAOYSA-N

SMILES

CCC1=C(C=CN=C1)C(=O)N

Canonical SMILES

CCC1=C(C=CN=C1)C(=O)N

Synonyms

Isonicotinamide, 3-ethyl- (8CI)

Origin of Product

United States

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